N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396873-00-9
VCID: VC4344752
InChI: InChI=1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19)
SMILES: CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Molecular Formula: C17H17NO4
Molecular Weight: 299.326

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide

CAS No.: 1396873-00-9

Cat. No.: VC4344752

Molecular Formula: C17H17NO4

Molecular Weight: 299.326

* For research use only. Not for human or veterinary use.

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide - 1396873-00-9

Specification

CAS No. 1396873-00-9
Molecular Formula C17H17NO4
Molecular Weight 299.326
IUPAC Name N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide
Standard InChI InChI=1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19)
Standard InChI Key SLRXQAFSCKCDCP-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of three distinct moieties:

  • Benzo[d] dioxol-5-yl: A methylenedioxy-substituted benzene ring (1,3-benzodioxole), known to enhance metabolic stability and binding affinity in drug design .

  • 2-Hydroxypropyl: A three-carbon chain with a hydroxyl group at the second position, contributing to solubility and hydrogen-bonding capacity .

  • Benzamide: An amide derivative of benzoic acid, frequently utilized in medicinal chemistry for its hydrogen-bonding interactions with biological targets .

The IUPAC name is N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide, with the SMILES string CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O .

Stereochemical Considerations

The hydroxypropyl group introduces a chiral center at the second carbon. While stereochemical data are unspecified in available literature, enantiomeric forms could exhibit divergent biological activities, necessitating further study .

Synthesis and Reactivity

Synthetic Pathways

Although no explicit synthesis is documented for this compound, analogous benzamides are typically prepared via:

  • Condensation Reactions: Benzoyl chloride reacts with a primary amine (e.g., 2-(1,3-benzodioxol-5-yl)-2-hydroxypropylamine) in the presence of a base like triethylamine .

  • Stepwise Functionalization:

    • Bromination of 1,3-benzodioxole to introduce reactive sites.

    • Nucleophilic substitution with hydroxypropylamine.

    • Amide coupling using benzoyl chloride .

Key Reaction Conditions

  • Solvents: Dichloromethane, THF, or DMF.

  • Catalysts: DMAP for acyl transfer or Pd-based catalysts for cross-coupling .

  • Purification: Column chromatography or recrystallization from ethanol/water .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₇NO₄
Molecular Weight299.326 g/mol
Melting PointNot reported
SolubilityModerate in DMSO, low in water
LogP (Predicted)~2.1 (indicating moderate lipophilicity)
StabilityStable under ambient conditions

The benzodioxole and benzamide groups confer partial aromaticity, while the hydroxyl group enhances polarity, suggesting balanced solubility for biological assays .

Biological Activities and Mechanisms

ATP-Binding Cassette (ABC) Transporter Modulation

Structurally related compounds (e.g., patent CN103214450B) act as ABC transporter regulators, potentiating anion transport in cystic fibrosis therapy . The benzodioxole moiety may interact with transmembrane domains of CFTR, though direct evidence for this compound is lacking .

Comparative Analysis of Related Compounds

CompoundTarget/ActivityIC₅₀/EC₅₀Source
SB-431542TGF-β receptor kinase inhibitor94 nM
Evt-2650385 (N-(2-(benzodioxol-5-yl)...COX-1/COX-2 inhibitor1.2 μM
YL201 (Benzodioxole-acrylamide)VEGFR-2 inhibitor4.92 μM
BPIBCartilage expansion via TGF-β inhibition10 μM

This compound’s hybrid structure positions it uniquely among benzodioxole derivatives, merging transporter modulation with enzyme inhibitory potential .

Research Gaps and Future Directions

  • Stereochemistry: Resolve enantiomers and assess their pharmacological profiles .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models .

  • Target Identification: Use proteomics or CRISPR screens to map interaction networks .

  • Formulation Optimization: Develop nanoemulsions or cyclodextrin complexes to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator